[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
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Overview
Description
(4-bromo-3-chlorophenyl)methylamine hydrochloride is an organic compound that features a benzene ring substituted with bromine and chlorine atoms, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-chlorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with methylamine to form (4-bromo-3-chlorophenyl)methylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzylamines.
Scientific Research Applications
(4-bromo-3-chlorophenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromo-3-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(4-bromo-3-chlorophenyl)methyl]amine hydrochloride
- (4-bromo-3-chlorophenyl)methylamine hydrochloride
- (4-bromo-3-chlorophenyl)methylamine hydrochloride
Uniqueness
(4-bromo-3-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrCl2N |
---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H |
InChI Key |
KYZZAORTPRZGOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)Cl.Cl |
Origin of Product |
United States |
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